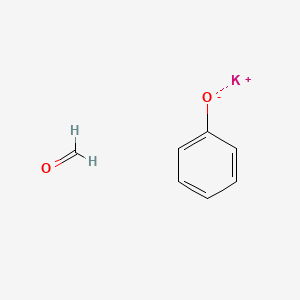

Potassium;formaldehyde;phenoxide

Description

Systematic IUPAC Nomenclature

Potassium formaldehyde phenoxide is systematically named potassium (hydroxymethyl)phenoxide under IUPAC conventions. This nomenclature reflects its structure: a phenol derivative substituted with a hydroxymethyl group (-CH$$2$$OH) at the para position, deprotonated to form a phenoxide anion (C$$6$$H$$4$$(CH$$2$$OH)O$$^-$$), with potassium (K$$^+$$) as the counterion. The numbering of the phenolic ring begins at the hydroxyl group, with the hydroxymethyl substituent at position 4 (para). This naming distinguishes it from simpler phenoxide salts, such as potassium phenoxide (C$$6$$H$$5$$OK), by explicitly accounting for the formaldehyde-derived substituent.

Table 1: Comparative IUPAC Nomenclature of Related Compounds

| Compound | IUPAC Name | Key Structural Feature |

|---|---|---|

| Potassium phenoxide | Potassium phenoxide | C$$6$$H$$5$$O$$^-$$K$$^+$$ |

| Sodium phenoxide | Sodium phenoxide | C$$6$$H$$5$$O$$^-$$Na$$^+$$ |

| Potassium formaldehyde phenoxide | Potassium (hydroxymethyl)phenoxide | C$$6$$H$$4$$(CH$$_2$$OH)O$$^-$$K$$^+$$ |

Structural Classification Within Phenolic Resin Precursors

Potassium formaldehyde phenoxide is classified as a monomeric resol-type precursor in phenolic resin chemistry. Resols, synthesized under alkaline conditions, are characterized by hydroxymethyl (-CH$$_2$$OH) substituents on the phenolic ring, which facilitate cross-linking during polymerization. The compound’s structure includes:

- A phenoxide core (C$$6$$H$$4$$O$$^-$$), providing electron density for electrophilic aromatic substitution.

- A hydroxymethyl group (-CH$$_2$$OH), introduced via formaldehyde addition, which acts as a reactive site for condensation reactions.

- A potassium counterion , which stabilizes the phenoxide anion and influences solubility in polar solvents.

This structural profile enables its role in forming thermosetting networks through heat-induced condensation, releasing water and forming methylene (-CH$$_2$$-) or ether (-O-) bridges between aromatic units. Unlike novolac resins (acid-catalyzed, linear polymers), resol precursors like potassium formaldehyde phenoxide retain reactive hydroxymethyl groups, enabling rapid curing without additional cross-linkers.

Table 2: Structural Features of Phenolic Resin Precursors

| Precursor Type | Catalyst | Key Functional Groups | Polymerization Pathway |

|---|---|---|---|

| Novolac | Acidic | -CH$$_2$$- bridges | Requires hexamethylenetetramine |

| Resol (e.g., potassium formaldehyde phenoxide) | Alkaline | -CH$$_2$$OH, -O$$^-$$ | Self-condensing via heat |

Relationship to Alkali Metal Phenoxide Compounds

Potassium formaldehyde phenoxide belongs to the broader class of alkali metal phenolates , which share the general formula ArOM (Ar = aryl group; M = alkali metal). Its properties and reactivity are influenced by:

- Ionic radius of potassium : The larger K$$^+$$ ion (1.38 Å) weakens electrostatic interactions compared to smaller Na$$^+$$ (0.95 Å) or Li$$^+$$ (0.60 Å), enhancing solubility in aqueous and polar aprotic solvents.

- Electron-donating effects : The phenoxide anion’s resonance stabilization delocalizes negative charge across the aromatic ring, increasing nucleophilicity. The hydroxymethyl group further donates electron density via inductive effects, accelerating electrophilic substitution.

- Comparative reactivity : Potassium phenolates exhibit slower reaction kinetics in carboxylation (e.g., Kolbe-Schmitt reaction) than sodium analogs due to weaker ion pairing, but superior stability in moisture-rich environments.

Table 3: Alkali Metal Phenoxide Derivatives Comparison

| Property | Potassium Formaldehyde Phenoxide | Sodium Phenoxide | Lithium Phenoxide |

|---|---|---|---|

| Ionic radius (Å) | 1.38 | 0.95 | 0.60 |

| Solubility in H$$_2$$O | High | Moderate | Low |

| Thermal stability (°C) | 180–200 | 150–170 | 120–140 |

| Typical application | Resol resins, adhesives | Carboxylation | Organometallics |

In synthesis, potassium derivatives are preferred for high-pH resol systems where controlled gelation is critical, whereas sodium variants dominate in carboxylation and etherification reactions. The hydroxymethyl group in potassium formaldehyde phenoxide further differentiates it by enabling direct participation in cross-linking without exogenous formaldehyde.

Properties

CAS No. |

120712-84-7 |

|---|---|

Molecular Formula |

C7H7KO2 |

Molecular Weight |

162.229 |

IUPAC Name |

potassium;formaldehyde;phenoxide |

InChI |

InChI=1S/C6H6O.CH2O.K/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;/q;;+1/p-1 |

InChI Key |

LBEPJRDANDVHPD-UHFFFAOYSA-M |

SMILES |

C=O.C1=CC=C(C=C1)[O-].[K+] |

Synonyms |

Formaldehyde, polymer with phenol, potassium salt |

Origin of Product |

United States |

Preparation Methods

Alkaline Hydrolysis of Phenol

Potassium phenoxide (C₆H₅KO) is synthesized via the reaction of phenol with potassium hydroxide (KOH). The process involves deprotonating phenol using a stoichiometric excess of KOH in aqueous or anhydrous conditions.

Traditional Kolbe-Schmitt Method

The classical approach involves evaporating an equimolar mixture of phenol and KOH to dryness, forming anhydrous potassium phenoxide. This method, adapted from sodium phenoxide synthesis, ensures complete deprotonation but suffers from phenol volatility losses. Under atmospheric pressure, yields rarely exceed 50% due to phenol sublimation during drying.

High-Pressure Modification

To mitigate volatility losses, Schmitt’s high-pressure method is employed. Reacting phenol with KOH in a sealed vessel at 120–130°C and 80–94 bar improves yields to near-quantitative levels. The elevated pressure suppresses phenol evaporation, enabling efficient salt formation.

Alternative Routes

Recent advances utilize potassium ethyl carbonate as a carboxylating agent. By reacting phenol with potassium ethyl carbonate at 200°C for 6 hours, hydroxybenzoic acid derivatives are synthesized, though this method is energy-intensive and less practical than direct KOH neutralization.

Condensation of Potassium Phenoxide with Formaldehyde

Base-Catalyzed Reaction Mechanisms

The condensation of potassium phenoxide and formaldehyde proceeds via a two-step mechanism: hydroxymethylation followed by cross-linking.

Hydroxymethylation

In alkaline media, formaldehyde undergoes nucleophilic attack by the phenoxide ion at the ortho or para positions, forming hydroxymethylphenoxide intermediates (Figure 1). Density functional theory (DFT) studies confirm that the reaction favors ortho-addition due to lower activation energy (87.8 kJ/mol for para vs. 85.3 kJ/mol for ortho).

Quinone Methide Formation

Subsequent dehydration of hydroxymethylphenoxide generates quinone methide (QM) intermediates, which are highly electrophilic. These QM species react with additional phenoxide ions or hydroxymethylphenoxide, forming methylene or ether bridges. The base catalyst (KOH) facilitates both steps by maintaining the phenolic oxygen in a deprotonated state.

Industrial Synthesis Conditions

PF resin production typically uses a molar ratio of 1:1.5–2.0 (phenol:formaldehyde) with 5–10% KOH by weight. Reactions are conducted at 80–90°C for 3–5 hours, followed by vacuum dehydration to achieve target viscosities.

Key Variables

-

Temperature: Elevated temperatures (>100°C) accelerate cross-linking but risk premature gelation.

-

pH: Optimal alkalinity (pH 8–10) ensures phenoxide stability without excessive formaldehyde Cannizzaro side reactions.

-

Additives: Urea or lignin may be co-condensed to modify resin properties.

Analytical Characterization and Quality Control

Spectroscopic Identification

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | >300°C (decomposes) | |

| Solubility | Soluble in polar solvents | |

| Density | 1.45 g/cm³ |

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions

Potassium;formaldehyde;phenoxide undergoes various types of chemical reactions, including:

Oxidation: The phenoxide ion can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenoxide ion reacts with electrophiles to form substituted phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Phenols

Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

Potassium;formaldehyde;phenoxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of potassium;formaldehyde;phenoxide involves the interaction of the phenoxide ion with various molecular targets. The phenoxide ion is highly reactive and can participate in electrophilic aromatic substitution reactions. This reactivity is due to the electron-donating nature of the phenoxide ion, which activates the aromatic ring towards electrophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Formaldehyde vs. Other Aldehydes and Cross-Linkers

Formaldehyde is distinguished by its high reactivity and efficiency in forming thermosetting resins (e.g., urea-formaldehyde, melamine-formaldehyde) due to its ability to undergo hydroxymethylation and condensation reactions under controlled pH . Compared to bulkier aldehydes like acetaldehyde (CH₃CHO), formaldehyde’s small size allows rapid penetration into substrates, enhancing cross-linking. However, its volatility and toxicity have driven research into alternatives such as glyoxal (OHC–CHO) or furfural (C₅H₄O₂), which offer lower emissions but require higher reaction temperatures and longer curing times .

Key Data:

| Property | Formaldehyde | Glyoxal | Furfural |

|---|---|---|---|

| Boiling Point (°C) | -19 | 51 | 162 |

| Resin Cure Time (min) | 10–30 | 45–60 | 60–90 |

| Toxicity (LD50, oral) | 100 mg/kg | 300 mg/kg | 200 mg/kg |

In phenolic resins, formaldehyde reacts with phenoxide ions to form resol resins via quinone methide intermediates, a process less efficiently replicated by other aldehydes .

Potassium Phenoxide vs. Other Metal Phenoxides

Potassium phenoxide (C₆H₅OK) is widely used in nucleophilic substitutions (e.g., Williamson ether synthesis) due to its solubility in polar aprotic solvents and strong nucleophilicity. Compared to sodium phenoxide (C₆H₅ONa), potassium phenoxide exhibits higher solubility in organic phases during phase-transfer catalysis (PTC). For instance, with tetraoctylammonium bromide (TOAB), 16.77% of potassium phenoxide transfers to the organic phase, enabling efficient alkylation . Sodium phenoxide, however, shows lower transfer efficiency (e.g., 9.35% with TBAB) due to tighter ion pairing .

Key Data:

| Property | K Phenoxide | Na Phenoxide | Li Phenoxide |

|---|---|---|---|

| Solubility in DMSO (g/L) | 120 | 85 | 50 |

| PTC Transfer (%) | 16.77 | 9.35 | <5 |

| Melting Point (°C) | 300 | 318 | 345 |

Phenoxide Ion vs. Other Nucleophiles

The phenoxide ion’s nucleophilicity and basicity stem from resonance stabilization of its negative charge. Compared to alkoxide ions (e.g., CH₃O⁻), phenoxide is less basic (pKa of phenol = 10 vs. pKa of methanol = 19.7) but more nucleophilic in aromatic systems due to delocalized electron density . In contrast, amide ions (NH₂⁻) are stronger bases but less effective in aromatic substitutions due to poor orbital overlap.

Key Data:

| Nucleophile | pKa (Conj. Acid) | Relative Reactivity (S_NAr) |

|---|---|---|

| Phenoxide (C₆H₅O⁻) | 10 | 1.0 (reference) |

| Methoxide (CH₃O⁻) | 15.5 | 0.3 |

| Amide (NH₂⁻) | 38 | 0.1 |

Phenoxide’s adsorption on activated carbon decreases sharply above pH 7 due to electrostatic repulsion, unlike carboxylate ions, which remain adsorbed up to pH 9 .

Q & A

Q. What are the optimal conditions for synthesizing potassium oxide (K₂O) in laboratory settings?

Potassium oxide is typically synthesized by reacting metallic potassium with oxygen under controlled conditions. The reaction equation is:

Key parameters include maintaining excess oxygen, controlled heating (to prevent overoxidation to KO₂), and inert gas environments to avoid side reactions with moisture. Post-synthesis, K₂O must be stored in anhydrous conditions due to its hygroscopic nature .

Q. How does the formaldehyde-to-phenol ratio influence the synthesis of base-catalyzed phenolic resins?

In resole-type phenolic resins, a formaldehyde-to-phenol molar ratio >1 (typically ~1.5) ensures crosslinking via hydroxymethylation. Under basic conditions (pH ~10), phenol deprotonates to form the phenoxide anion (C₆H₅O⁻), which reacts with formaldehyde to produce hydroxymethylated intermediates. The rate of reaction peaks near pH 10 due to enhanced nucleophilicity of the phenoxide ion .

Q. What methods are used to characterize potassium phenoxide purity, and what challenges arise during its isolation?

Potassium phenoxide (C₆H₅OK) is isolated by precipitating phenol dissolved in concentrated potassium hydroxide. Purity is assessed via melting point (103–104°C for pure crystals) and FTIR spectroscopy (to confirm absence of unreacted phenol). Challenges include its deliquescence and sensitivity to atmospheric CO₂, which necessitates storage under inert atmospheres .

Advanced Research Questions

Q. What mechanistic pathways explain phenoxide-activated persulfate reactions in oxidation studies?

Phenoxide anions (e.g., pentachlorophenoxide) activate persulfate (S₂O₈²⁻) via a reductive electron transfer mechanism. The phenoxide donates electrons to persulfate, generating sulfate radicals (SO₄⁻·) while oxidizing to phenolic radicals. This pathway is pH-dependent, requiring deprotonation of phenol (pKa ~10) to form the reactive phenoxide species. At neutral pH, activation is negligible due to insufficient phenoxide concentration .

Q. How can conflicting data on phenoxide reaction yields be resolved in carboxylation studies?

Discrepancies in yields (e.g., 87.4% with sodium ethyl carbonate vs. 63.7% with potassium ethyl carbonate) arise from differences in alkali metal coordination and solubility. Sodium phenoxide’s higher hygroscopicity improves carboxylation efficiency compared to potassium analogs. Researchers should optimize reaction time (≥6 hours), temperature (~200°C), and solvent-free conditions to minimize side reactions .

Q. What analytical techniques are critical for identifying by-products in phenoxide-mediated nucleophilic substitutions?

Common by-products like benzamide (2–10% yield) form via competing acylation pathways. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for detecting and quantifying impurities. Precipitates of unreacted potassium phenoxide can be filtered post-reaction, while liquid-liquid extraction isolates organic by-products .

Q. Why do hydroxymethylated intermediates in phenolic resin synthesis exhibit variable stability under basic conditions?

Hydroxymethyl groups (-CH₂OH) on phenolic rings undergo reversible condensation, forming methylene bridges. Stability is influenced by pH and temperature: elevated pH (>10) accelerates condensation, while temperatures >70°C promote crosslinking. Kinetic studies using differential scanning calorimetry (DSC) reveal exothermic peaks correlating with resin curing stages .

Methodological Considerations

- Experimental Design for Potassium Oxide Reactivity Studies : Use controlled humidity chambers to assess K₂O’s reactivity with acids (e.g., HCl → KCl + H₂O) and water (K₂O + H₂O → 2KOH). Monitor exothermicity using calorimetry .

- Data Contradiction Analysis : Conflicting results in phenoxide activation studies may stem from residual hydroxide ions (from base catalysts) interfering with persulfate pathways. Control experiments with deuterated solvents or radical scavengers (e.g., ethanol) clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.